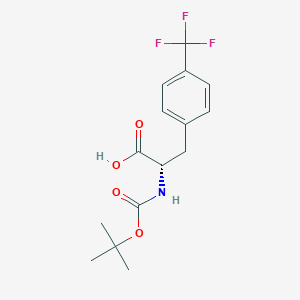

N-((1,1-Dimethylethoxy)carbonyl)-4-(trifluoromethyl)-L-phenylalanine

Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid (CAS: 72449-42-4, GC68101) is a chiral, Boc-protected amino acid derivative widely utilized in peptide synthesis and medicinal chemistry . Its molecular formula is C₁₄H₁₇F₃NO₄, with a molecular weight of approximately 332.29 g/mol. The compound features a trifluoromethyl (-CF₃) group at the para position of the phenyl ring, which enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. The Boc group serves as a temporary protecting group for the α-amino moiety, enabling selective deprotection during solid-phase peptide synthesis (SPPS) . This compound is typically used as a building block for designing protease inhibitors, receptor antagonists, and other bioactive molecules due to its structural versatility and favorable physicochemical properties.

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(12(20)21)8-9-4-6-10(7-5-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVCCWNHCHCWAZ-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427319 | |

| Record name | N-(tert-Butoxycarbonyl)-4-(trifluoromethyl)-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114873-07-3 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-4-(trifluoromethyl)-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114873-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(tert-Butoxycarbonyl)-4-(trifluoromethyl)-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid, commonly referred to as Boc-D-Tyr-(CF3)-OH, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The inclusion of a trifluoromethyl group is known to enhance the pharmacological properties of various compounds, making this molecule a candidate for further research in therapeutic applications.

- Molecular Formula : C17H22F3N2O4

- Molecular Weight : 368.37 g/mol

- CAS Number : 623950-02-7

The biological activity of (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid primarily involves its interaction with specific biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can improve the compound's bioavailability and efficacy.

Biological Evaluations

Recent studies have focused on the compound's inhibitory effects on various enzymes, particularly those involved in metabolic pathways. For instance, it has been evaluated for its potential as an inhibitor of tryptophan hydroxylase (TPH1), which plays a crucial role in serotonin synthesis.

Inhibition Studies

Inhibitory assays have shown that derivatives of this compound can achieve significant inhibition rates:

- TPH1 Inhibition : Compounds similar to (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid demonstrated up to 64% inhibition at concentrations of 100 µM. This suggests that modifications at the para position of the phenyl ring enhance inhibitory activity significantly .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that:

- Trifluoromethyl Substitution : The presence of the trifluoromethyl group at the para position increases potency against TPH1 by enhancing hydrophobic interactions within the active site.

- Boc Group : The tert-butoxycarbonyl (Boc) group is crucial for protecting the amino functionality during synthesis and may influence binding affinity and selectivity.

Case Studies

Several case studies have highlighted the biological relevance of this compound:

- Obesity Treatment : Research has indicated that TPH1 inhibitors can potentially be used in treating obesity by modulating serotonin levels in peripheral tissues .

- Cancer Research : Compounds with similar structures have been studied for their ability to inhibit histone deacetylases (HDACs), which are implicated in cancer progression . Although (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid itself has not been directly tested against HDACs, its structural analogs have shown promising results.

Data Table: Biological Activity Overview

| Compound Name | Target Enzyme | Inhibition % at 100 µM | Comments |

|---|---|---|---|

| Boc-D-Tyr-(CF3)-OH | TPH1 | 64% | Significant inhibition observed |

| Analog A | HDAC1 | IC50 = 14 nM | Potent inhibitor |

| Analog B | HDAC2 | IC50 = 67 nM | Isoform selective |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Structural and Functional Differences:

Electron Effects: The trifluoromethyl (-CF₃) group in the target compound is strongly electron-withdrawing, reducing the electron density of the phenyl ring compared to electron-donating groups like methoxy (-OCH₃) or dimethylaminoethoxy (-OCH₂CH₂N(CH₃)₂) . This enhances stability against oxidative metabolism.

Lipophilicity and Solubility: The -CF₃ group increases logP (lipophilicity) compared to polar substituents like -OH or -NO₂, improving membrane permeability but reducing aqueous solubility . Analogs with TBDMS-protected hydroxyl groups (e.g., 4-(TBDMS-Oxy)) balance solubility and stability during synthesis .

Synthetic Accessibility :

- The target compound is synthesized via standard Boc-protection and coupling reactions, similar to analogs. However, introducing -CF₃ may require specialized reagents (e.g., trifluoromethylation agents) compared to halogens or nitro groups .

- Nitrobenzyloxy derivatives (e.g., 4-((2-nitrobenzyl)oxy)) involve additional steps for nitro group reduction, complicating synthesis .

4-Fluoro analogs show antiviral activity, whereas dimethylaminoethoxy derivatives are explored for kinase inhibition, highlighting substituent-dependent applications .

Research Findings and Implications

- Anticancer Potential: The target compound’s -CF₃ group mimics tyrosine kinase inhibitor motifs, suggesting utility in blocking oncogenic signaling pathways .

- Enzyme Stability : Boc-protected trifluoromethyl derivatives resist enzymatic cleavage better than nitro- or methoxy-substituted analogs, making them suitable for prolonged in vivo studies .

- Synthetic Challenges : Purification via preparative HPLC is often required for -CF₃ analogs due to increased hydrophobicity, unlike halogenated analogs separable via column chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.